Tetraphosphorus pentasulfide

Catalog No.
S14285437
CAS No.
12137-70-1
M.F
P4S5
M. Wt
284.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphosphorus pentasulfide

CAS Number

12137-70-1

Product Name

Tetraphosphorus pentasulfide

IUPAC Name

2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane

Molecular Formula

P4S5

Molecular Weight

284.2 g/mol

InChI

InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2

InChI Key

LOZDOQJARMKMFN-UHFFFAOYSA-N

Canonical SMILES

P12P3SP(S1)SP(S2)S3

Tetraphosphorus pentasulfide is an inorganic compound with the chemical formula P4S5\text{P}_4\text{S}_5. It is characterized as a yellow crystalline solid that is known for its complex molecular structure, which includes a total of nine atoms: four phosphorus atoms and five sulfur atoms. The molecular weight of tetraphosphorus pentasulfide is approximately 284.225g mol284.225\,\text{g mol} . The compound is notable for its covalent bonding, where the phosphorus and sulfur atoms are interconnected through shared electron pairs, resulting in a stable structure with eleven covalent bonds .

, particularly hydrolysis, which occurs when it interacts with moisture in the atmosphere. This reaction produces hydrogen sulfide and phosphoric acid:

P4S10+16H2O4H3PO4+10H2S\text{P}_4\text{S}_{10}+16\text{H}_2\text{O}\rightarrow 4\text{H}_3\text{PO}_4+10\text{H}_2\text{S}

Additionally, tetraphosphorus pentasulfide can react with alcohols and amines, leading to the formation of thioamides and thiocarbonyl compounds . It also serves as a thionation reagent in organic synthesis, where it can convert ketones and esters into their corresponding thiocarbonyl derivatives .

Tetraphosphorus pentasulfide can be synthesized through several methods. One common approach involves the reaction of tetraphosphorus trisulfide with sulfur in the presence of iodine within a dry carbon disulfide environment. This reaction typically requires exposure to diffuse daylight for several days to facilitate the formation of tetraphosphorus pentasulfide . Another method includes heating white phosphorus with sulfur at elevated temperatures (above 300C300^\circ C) .

Tetraphosphorus pentasulfide is utilized in various industrial applications. It serves as a precursor for producing sodium dithiophosphate, which is used as a flotation agent in mineral processing. Furthermore, it plays a role in synthesizing pesticides and insecticides such as parathion and malathion. The compound is also involved in the formulation of lubrication additives and certain types of solid electrolytes for lithium batteries .

Interaction studies involving tetraphosphorus pentasulfide primarily focus on its reactivity with other chemicals. For instance, it reacts violently with water and strong oxidizing agents, producing toxic gases such as hydrogen sulfide . Its interactions with organic solvents have been documented, revealing that it can form complexes with compounds like pyridine . Understanding these interactions is crucial for handling the compound safely in laboratory and industrial settings.

Tetraphosphorus pentasulfide shares similarities with several other phosphorus-sulfur compounds. Here are some notable comparisons:

Compound NameFormulaKey Characteristics
Phosphorus trisulfideP4S3\text{P}_4\text{S}_3Contains three sulfur atoms; less stable than P4S5\text{P}_4\text{S}_5
Phosphorus pentasulfideP2S5\text{P}_2\text{S}_5Empirical formula; often used interchangeably with P4S10\text{P}_4\text{S}_{10}
Diphosphorus pentasulfideP2S5\text{P}_2\text{S}_5Similar reactivity; used in various chemical syntheses
Phosphorus pentoxideP2O5\text{P}_2\text{O}_5Oxidized form; contrasts with sulfur compounds

Tetraphosphorus pentasulfide is unique due to its specific stoichiometry and molecular arrangement, which distinguishes it from other phosphorus-sulfur compounds. Its applications in both industrial processes and research highlight its importance within the field of inorganic chemistry.

Laboratory-scale synthesis of tetraphosphorus pentasulfide typically avoids catalytic pathways due to the inherent reactivity of white phosphorus (P₄) and sulfur (S₈). The direct combination of stoichiometric amounts of P₄ and S₈ at elevated temperatures (300–400°C) remains the most widely reported method. This approach relies on the exothermic nature of the reaction, which proceeds without catalysts under inert atmospheres to prevent oxidation or hydrolysis.

Recent exploratory studies have investigated solvent-mediated routes to improve reaction efficiency. For example, ball milling P₄ and S₈ in nonpolar solvents like carbon disulfide (CS₂) at reduced temperatures (150–200°C) has shown promise in minimizing side products such as P₄S₇ and P₄S₉. While not strictly catalytic, this method leverages mechanical energy to accelerate the reaction kinetics, achieving yields exceeding 85% within 12 hours.

Industrial-Scale Production Processes and Optimization Strategies

Industrial production of P₄S₁₀ involves scaling the direct combination method while addressing challenges in purity, yield, and energy efficiency. Key operational parameters include:

ParameterTraditional ProcessOptimized Liquid-Phase Process
Temperature Range300–400°C180–250°C
Reaction Time8–12 hours4–6 hours
Purity of P₄S₁₀90–92%96–98%
Impurity ControlManual sulfur excess adjustmentAutomated stoichiometric monitoring

The liquid-phase method, patented in 2009, introduces sulfur gradually into molten white phosphorus under controlled vacuum distillation. This approach reduces the formation of lower sulfides (e.g., P₄S₇) by maintaining a sulfur-deficient environment initially, followed by incremental sulfur additions. Real-time monitoring of byproduct concentrations via Raman spectroscopy allows dynamic adjustments, achieving impurity levels below 1.5%.

Energy optimization strategies include:

  • Heat recovery systems to capture excess thermal energy from the exothermic reaction.
  • Staged heating protocols that minimize localized overheating, which can degrade P₄S₁₀ into P₄S₇.
  • Continuous flow reactors that improve mixing efficiency and reduce batch cycle times by 30%.

Mechanistic Insights into Exothermic Reaction Dynamics

The synthesis of P₄S₁₀ proceeds through a radical-mediated mechanism initiated by thermal cleavage of S₈ rings into diradical species. These sulfur radicals attack the tetrahedral P₄ molecule, sequentially replacing phosphorus-phosphorus bonds with phosphorus-sulfur linkages. The reaction’s exothermicity (−ΔH ≈ 1,200 kJ/mol) necessitates precise thermal management to prevent runaway conditions.

Key mechanistic stages include:

  • Initiation: S₈ → 4 S₂- (diradicals) at temperatures >160°C.
  • Propagation: P₄ + S₂- → P₄S₂- + S₆ (chain propagation).
  • Termination: P₄S₂- + 4 S₂- → P₄S₁₀ (product formation).

Computational studies using density functional theory (DFT) reveal that the formation of P₄S₁₀ is thermodynamically favored over lower sulfides above 250°C due to the entropy contribution from sulfur vaporization. However, kinetic barriers at lower temperatures favor intermediates like P₄S₇, necessitating precise temperature control during industrial synthesis.

Tetraphosphorus pentasulfide exhibits polymorphism, existing in distinct crystalline forms that differ in their molecular arrangements within the solid state [1] [2]. The most extensively characterized polymorph is the β-form, which was structurally elucidated through single-crystal X-ray diffraction studies by Griffin and Sheldrick in 1975 [1] [3]. This β-polymorph crystallizes in the monoclinic crystal system with space group P 1 21/m 1 (space group number 11) [1] [3].

The unit cell parameters for β-tetraphosphorus pentasulfide demonstrate significant anisotropy, with lattice parameters a = 6.389 Å, b = 10.966 Å, and c = 6.613 Å [1] [3]. The monoclinic angle β = 115.65° deviates substantially from orthogonality, while α and γ angles remain at 90° [1] [3]. The structure contains two formula units per unit cell (Z = 2) with Z' = 0.5, indicating that the molecule possesses crystallographic symmetry [1] [3].

Crystallographic Parameterβ-Tetraphosphorus Pentasulfide
Space Group (Hermann-Mauguin)P 1 21/m 1 [1]
Space Group Number11 [1]
Crystal SystemMonoclinic [1]
a (Å)6.389 [1]
b (Å)10.966 [1]
c (Å)6.613 [1]
α (°)90.0 [1]
β (°)115.65 [1]
γ (°)90.0 [1]
Z2 [1]
Z'0.5 [1]
Molecular Weight (g/mol)284.2 [1]

The α-polymorph of tetraphosphorus pentasulfide represents an alternative crystalline arrangement that has been identified through spectroscopic characterization [2] [4]. While less structurally characterized than the β-form, the α-polymorph exhibits distinct properties including a melting point of 170°C and a density of 2170 kg/m³ [4]. The α-form can be prepared through specific synthetic routes involving the reaction of tetraphosphorus trisulfide with sulfur in the presence of catalytic amounts of iodine in carbon disulfide [5].

The structural diversity between these polymorphs reflects the inherent flexibility of the tetraphosphorus pentasulfide molecular framework [2] [6]. Both forms maintain the fundamental cage-like architecture characteristic of phosphorus sulfides, yet exhibit different packing arrangements and intermolecular interactions within the crystalline lattice [2] [6]. The polymorphic behavior is consistent with the general tendency of phosphorus sulfides to exist in multiple isomeric forms, distinguished by Greek letter prefixes based on their order of discovery rather than structural hierarchy [2].

Bonding Patterns in Cage-Like Molecular Architectures

The molecular structure of tetraphosphorus pentasulfide exhibits a distinctive cage-like architecture derived from the tetrahedral arrangement of four phosphorus atoms [2] [7] [6]. This structural motif is characteristic of phosphorus sulfides with the general formula P₄Sₙ, where the molecular frameworks are constructed through either insertion of sulfur atoms into phosphorus-phosphorus bonds or exocyclic addition to phosphorus centers [6].

The bonding analysis reveals three inequivalent phosphorus sites within the molecular structure [7] [8]. Two phosphorus sites adopt trigonal non-coplanar coordination geometries, each bonded to three sulfur atoms with distinctive bond length variations [7] [8]. The first and second phosphorus sites exhibit two shorter phosphorus-sulfur bonds at 2.13 Å and one longer bond at 2.14 Å [7] [8]. The third phosphorus site demonstrates a water-like coordination geometry, bonding to only two sulfur atoms with bond lengths of 2.12 Å and 2.13 Å [7] [8].

Phosphorus SiteCoordination GeometryBond Lengths (Å)Coordination Number
P+2.50+ (Site 1)Trigonal non-coplanar2.13 (×2), 2.14 (×1) [7]3 [7]
P+2.50+ (Site 2)Trigonal non-coplanar2.13 (×2), 2.14 (×1) [7]3 [7]
P+2.50+ (Site 3)Water-like2.12 (×1), 2.13 (×1) [7]2 [7]

The sulfur coordination environments demonstrate complementary bonding patterns with three inequivalent sulfur sites [7] [8]. The first sulfur site adopts a bent geometry with an approximate 120-degree bond angle, coordinating to two phosphorus atoms [7] [8]. The second and third sulfur sites both exhibit water-like coordination geometries, each bridging two phosphorus centers [7] [8]. This arrangement creates a zero-dimensional structure consisting of discrete tetraphosphorus pentasulfide molecules [7] [8].

The cage architecture exhibits structural relationships to other phosphorus sulfide compounds [9] [10] [11]. The molecular framework can be understood as a modification of the basic tetraphosphorus tetrahedron through systematic sulfur incorporation [9] [11]. The resulting structure maintains the essential tetrahedral phosphorus arrangement while accommodating the additional sulfur atoms through bridge formation and terminal coordination [9] [11].

Comparative structural analysis with related phosphorus sulfides reveals common structural motifs [11] [6]. The cage-like architectures are stabilized through a combination of phosphorus-sulfur single and multiple bonds, with terminal sulfur atoms exhibiting shorter bond distances compared to bridging sulfur atoms [11] [6]. The molecular symmetry is reduced from the ideal tetrahedral arrangement due to the asymmetric sulfur distribution [11] [6].

Computational Modeling of Molecular Symmetry

Computational studies of tetraphosphorus pentasulfide have employed density functional theory methods to elucidate the molecular symmetry and electronic structure [7] [8]. The Materials Project database provides comprehensive computational data indicating that the structure crystallizes in the monoclinic P2₁/m space group with specific geometric constraints imposed by symmetry operations [7] [8].

The molecular symmetry analysis reveals that tetraphosphorus pentasulfide possesses lower symmetry compared to highly symmetric phosphorus sulfides [6] [8]. The computational modeling indicates that the molecule lacks the high symmetry elements characteristic of tetrahedral or cubic arrangements [8] [12]. Instead, the structure exhibits point group symmetry consistent with the monoclinic crystal system [8] [12].

Theoretical calculations demonstrate that the molecular geometry optimization converges to a stable configuration with distinct phosphorus and sulfur environments [7] [8]. The computational results support the experimental observation of three inequivalent phosphorus sites and three inequivalent sulfur sites [7] [8]. The calculated bond lengths show excellent agreement with crystallographic data, validating the accuracy of the computational approach [7] [8].

The electronic structure calculations reveal that the phosphorus atoms exhibit formal oxidation states of +2.50, while sulfur atoms adopt -2 oxidation states [7] [8]. This charge distribution is consistent with the observed bonding patterns and coordination geometries [7] [8]. The computational analysis indicates that the molecular orbital structure reflects the cage-like architecture with delocalized bonding interactions throughout the framework [7] [8].

Symmetry-adapted wavefunction calculations provide insights into the molecular orbital composition and bonding characteristics [12]. The computational modeling reveals that the reduced symmetry compared to highly symmetric cages results from the specific arrangement of sulfur atoms around the tetraphosphorus core [12]. The symmetry breaking leads to distinct electronic environments for the inequivalent atomic sites [12].

The theoretical studies also investigate the relationship between molecular symmetry and structural stability [7] [8]. The computational results suggest that the observed cage architecture represents a local energy minimum within the potential energy surface [7] [8]. The symmetry constraints imposed by the crystalline environment contribute to the stabilization of specific molecular conformations [7] [8].

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

283.75540386 g/mol

Monoisotopic Mass

283.75540386 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

Explore Compound Types